REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.[CH2:9](Br)[CH:10]=[CH2:11].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:11]([N:3]1[C:2]([NH2:1])=[C:6]([C:7]#[N:8])[CH:5]=[N:4]1)[CH:10]=[CH2:9] |f:2.3.4|
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1C#N
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
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Details
|
Water was added (100 mL)
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Type
|
EXTRACTION
|
Details
|
the organics were extracted with dichloromethane (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
Concentration of the organics afforded a solid which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1N=CC(=C1N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 589 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |